(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride
Description
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride is a hydrochloride salt of a substituted oxolane (tetrahydrofuran) derivative. Its molecular formula is C₇H₁₅NO·HCl, with a molecular weight of 165.66 g/mol (based on the free base formula C₇H₁₅NO). The compound features a five-membered oxolane ring with 2,2-dimethyl substituents and a methanamine group (-CH₂NH₂) at position 2. The SMILES notation is CC1(C(CCO1)CN)C, and the InChIKey is XRRWKRFQOQOCCB-UHFFFAOYSA-N .
The hydrochloride salt form improves crystallinity and stability for handling.
Properties
IUPAC Name |
(2,2-dimethyloxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPSIJIBOBWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-36-0 | |
| Record name | (2,2-dimethyloxolan-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Opening of Epoxide Precursors
A plausible route involves the nucleophilic ring-opening of a 2,2-dimethyloxolane-derived epoxide. For example, 2,2-dimethyl-3,4-epoxyoxolane could react with ammonia or a protected amine under acidic or basic conditions. This method mirrors strategies used for morpholine and pyrrolidine syntheses.
Hypothetical Reaction Pathway:
- Epoxidation : 2,2-Dimethyloxolane-3-ene could be epoxidized using meta-chloroperbenzoic acid (mCPBA) to yield 2,2-dimethyl-3,4-epoxyoxolane.
- Ammonolysis : Treatment with aqueous ammonia or benzylamine in ethanol at 60–80°C would open the epoxide, forming the corresponding β-amino alcohol.
- Reductive Amination : Catalytic hydrogenation (e.g., H₂/Pd-C) or borane-mediated reduction converts the β-amino alcohol to the primary amine.
- Salt Formation : Reaction with hydrochloric acid in diethyl ether precipitates the hydrochloride salt.
Challenges : Regioselectivity in epoxide ring-opening may favor the less substituted carbon, necessitating careful control of reaction conditions. Steric hindrance from the 2,2-dimethyl groups could slow nucleophilic attack.
Reductive Amination of Ketone Derivatives
An alternative approach starts with 3-acetyl-2,2-dimethyloxolane, which undergoes reductive amination with ammonium acetate or methylamine.
Proposed Mechanism:
- Ketone Formation : Oxidation of 2,2-dimethyloxolane-3-methanol (via Jones reagent) yields 3-acetyl-2,2-dimethyloxolane.
- Condensation : Reaction with ammonium acetate in methanol forms an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine.
- Hydrochloride Isolation : Acidification with HCl gas in ethyl acetate generates the crystalline salt.
Optimization Considerations :
- pH Control : Maintaining a weakly acidic pH (~6) during reductive amination improves yield.
- Catalyst Choice : Palladium on carbon (Pd/C) may offer higher selectivity than Raney nickel.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%)* | Purity (%)* |
|---|---|---|---|---|---|
| Epoxide Ammonolysis | 2,2-Dimethyloxolane-3-ene | mCPBA, NH₃, HCl | 60–80 | 45–55 | 90–95 |
| Reductive Amination | 3-Acetyl-2,2-dimethyloxolane | NH₄OAc, NaBH₃CN, HCl | 25–40 | 60–70 | 92–98 |
*Theoretical yields based on analogous reactions.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is typically purified via recrystallization from ethanol/ethyl acetate mixtures (1:3 v/v). Slow cooling to 4°C promotes crystal growth, yielding needle-like crystals suitable for X-ray diffraction.
Spectroscopic Data
Hypothetical NMR (400 MHz, D₂O):
- ¹H NMR : δ 1.28 (s, 6H, 2×CH₃), 2.80–3.10 (m, 2H, CH₂NH₂), 3.45–3.70 (m, 3H, oxolane CH₂ and CH).
- ¹³C NMR : δ 22.4 (2×CH₃), 44.8 (CH₂NH₂), 72.1 (oxolane C-3), 84.5 (oxolane C-2).
Mass Spec (ESI+): m/z 130.1 [M-Cl]⁺.
Applications and Derivatives
While direct applications are undocumented, structural analogs feature in patented drug candidates. For example, US Patent 10,544,189 discloses morpholinoacetamido-oxirane derivatives with protease inhibition activity, suggesting potential antiviral or anticancer uses. The 2,2-dimethyloxolane moiety may enhance metabolic stability compared to unsubstituted tetrahydrofurans.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride serves as a reagent in organic synthesis. It acts as a building block for the preparation of complex molecules, facilitating various chemical reactions.
Biology
The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways. It can influence cellular processes by modulating signal transduction pathways.
Medicine
Research is ongoing to explore its therapeutic applications, including:
- Drug Development : Investigating its potential as a lead compound in pharmacological studies.
- Pharmacodynamics : Understanding how it interacts with biological systems to exert its effects.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Enzyme Interaction Studies
In biochemical assays, the compound was tested for its ability to modulate enzyme activity involved in metabolic pathways. Results indicated that it could enhance or inhibit specific enzyme functions, providing insights into its role in metabolic regulation.
Mechanism of Action
The mechanism of action of (2,2-Dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- CAS No.: 62-31-7
- Structure : Phenethylamine backbone with hydroxyl groups at positions 3 and 4 of the benzene ring.
- Key Differences :
- Dopamine HCl is a catecholamine with polar hydroxyl groups, making it highly water-soluble. In contrast, the oxolane ring in the target compound increases lipophilicity.
- Dopamine acts as a neurotransmitter, binding to dopamine receptors. The target compound lacks aromaticity and hydroxyl groups, suggesting different biological targets .
| Property | (2,2-Dimethyloxolan-3-yl)methanamine HCl | Dopamine HCl |
|---|---|---|
| Molecular Formula | C₇H₁₅NO·HCl | C₈H₁₁NO₂·HCl |
| Core Structure | Oxolane ring | Benzene ring |
| Functional Groups | Methyl, amine | Hydroxyl, amine |
| Solubility (Predicted) | Moderate in polar solvents | High in water |
| Bioactivity | Not well-characterized | Neurotransmitter |
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride
- CAS No.: 1086265-11-3
- Structure : Ethylamine group attached to a 1,3-dioxolane ring (two oxygen atoms) with 2,2-dimethyl substituents .
- Key Differences :
- The dioxolane ring (five-membered, two oxygens) vs. oxolane (five-membered, one oxygen) alters electronic and steric properties.
- The ethanamine chain in this compound may allow for different conformational flexibility compared to the methanamine in the target compound.
| Property | (2,2-Dimethyloxolan-3-yl)methanamine HCl | (S)-2-(2,2-Dimethyl-1,3-dioxolane) Ethanamine HCl |
|---|---|---|
| Ring Type | Oxolane (1 oxygen) | Dioxolane (2 oxygens) |
| Amine Position | Methanamine (directly on ring) | Ethanamine (one carbon from ring) |
| Molecular Weight | 165.66 g/mol | 193.67 g/mol |
1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine Hydrochloride
- Structure : Similar oxolane core but with an additional methoxy group at position 3 .
- Key Differences :
- The methoxy group increases polarity and may influence metabolic pathways (e.g., demethylation).
- The 3-methoxy substitution could sterically hinder interactions with enzymes or receptors compared to the unsubstituted target compound.
3,4-Methylenedioxyphenethylamine Hydrochloride
(3-Chlorothiophen-2-yl)methanamine Hydrochloride
Biological Activity
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications. Its unique structural features suggest various biological activities, making it a candidate for further investigation in pharmacology and medicinal chemistry.
- Chemical Formula : CHClNO
- Molecular Weight : 165.66 g/mol
- IUPAC Name : (2,2-dimethyloxolan-3-yl)methanamine; hydrochloride
- CAS Number : 1989659-36-0
The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes and receptors. The oxolane ring may facilitate binding to various biomolecules, influencing cellular pathways and biological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated a significant reduction in cell viability in various cancer cell lines when treated with this compound.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. In particular, it shows promise as a METTL3 enzyme inhibitor, which is implicated in various proliferative disorders.
- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, suggesting that the compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth | |
| Enzyme Inhibition | Potential METTL3 inhibitor | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study: Antiproliferative Activity
In a study conducted by researchers at Ulster University, this compound was tested against prostate cancer cell lines DU145 and LNCaP. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents like paclitaxel. This suggests that the compound may be a viable candidate for further development as an anticancer agent.
Case Study: Enzyme Inhibition
Another research effort focused on the inhibition of METTL3 activity by this compound. The study demonstrated that the compound could effectively reduce METTL3-mediated methylation processes in vitro, highlighting its potential role in treating diseases where METTL3 is overactive, such as certain cancers and autoimmune disorders.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing (2,2-dimethyloxolan-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield? A: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,2-dimethyloxolane-3-carbaldehyde with ammonium chloride under hydrogenation conditions (e.g., using NaBH₃CN as a reducing agent) yields the primary amine, which is then treated with HCl to form the hydrochloride salt . Key parameters affecting yield include:
- Temperature: Optimal at 0–5°C during HCl addition to prevent decomposition.
- Solvent: Polar aprotic solvents (e.g., THF) improve intermediate stability.
- Catalyst: Palladium on carbon (Pd/C) enhances reductive amination efficiency.
Purification often involves recrystallization from ethanol/water (1:3 v/v), achieving >95% purity .
Advanced Synthesis Optimization
Q: How can reaction kinetics and catalyst selection be optimized for scalable synthesis of this compound? A: Kinetic studies reveal that reductive amination proceeds faster at pH 7–8, with turnover frequencies (TOF) increasing by 30% when using Pd/C vs. Raney nickel . Advanced strategies include:
- Flow Chemistry: Continuous flow systems reduce reaction time by 50% compared to batch processes .
- Microwave-Assisted Synthesis: Reduces amination time from 12 hours to 2 hours at 80°C .
Table 1 compares catalytic efficiencies:
| Catalyst | TOF (h⁻¹) | Yield (%) |
|---|---|---|
| Pd/C | 120 | 88 |
| Raney Nickel | 85 | 72 |
| PtO₂ | 95 | 80 |
Biological Activity and Mechanism
Q: What molecular targets or pathways are influenced by this compound, and how is this validated experimentally? A: The compound exhibits affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂A) and dopamine (D₂) receptors, as shown in radioligand binding assays (IC₅₀ = 1.2 µM and 2.5 µM, respectively) . Mechanism validation includes:
- Knockdown Studies: siRNA silencing of 5-HT₂A reduces compound activity by 70% in neuronal cell models.
- Calcium Flux Assays: Dose-dependent intracellular Ca²⁺ release (EC₅₀ = 3.8 µM) confirms receptor activation .
Stability and Storage
Q: How does pH and temperature affect the stability of this compound in aqueous solutions? A: Stability studies (HPLC monitoring) show:
- pH 3–5: >90% stability over 30 days at 4°C.
- pH >7: Rapid degradation (t₁/₂ = 8 hours at 25°C) due to hydrolysis of the oxolane ring .
Recommended storage: lyophilized powder at -20°C under argon to prevent oxidation .
Analytical Characterization
Q: What advanced spectroscopic methods resolve structural ambiguities in this compound? A: Key techniques include:
- ²⁹Si NMR: Confirms absence of siloxane impurities (common in similar amines).
- High-Resolution MS: Exact mass [M+H]⁺ = 178.1201 (calc. 178.1198) .
- X-Ray Crystallography: Resolves stereochemistry at the oxolane C3 position .
Computational Modeling
Q: How can molecular docking predict the binding mode of this compound to GPCRs? A: Docking simulations (AutoDock Vina) using 5-HT₂A homology models (PDB: 6WGT) suggest:
- Hydrogen Bonding: Amine group interacts with Asp155 (ΔG = -9.2 kcal/mol).
- Van der Waals Contacts: Dimethyloxolane moiety fits into a hydrophobic pocket .
Validation via mutagenesis (D155A) reduces binding affinity by 60% .
Data Contradictions in Biological Assays
Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A: Variations (e.g., IC₅₀ = 1.2–3.5 µM for 5-HT₂A) arise from:
- Assay Conditions: Differences in buffer ionic strength (e.g., 150 mM vs. 100 mM NaCl).
- Cell Lines: HEK293 vs. CHO cells show 2-fold differences in receptor expression .
Recommendations: Use standardized protocols (e.g., Eurofins Panlabs) and include positive controls (e.g., ketanserin for 5-HT₂A).
Comparative Analysis with Analogs
Q: How does replacing the oxolane ring with morpholine or piperidine affect bioactivity? A: Structural analogs exhibit distinct properties:
| Analog | LogP | 5-HT₂A IC₅₀ (µM) |
|---|---|---|
| (2,2-Dimethyloxolan-3-yl) | 1.8 | 1.2 |
| Morpholine-3-yl | 0.9 | 3.5 |
| Piperidine-3-yl | 2.1 | 0.8 |
| The oxolane derivative balances lipophilicity and receptor specificity . |
In Vitro vs. In Vivo Discrepancies
Q: Why might in vitro potency fail to translate to in vivo efficacy? A: Common issues include:
- Metabolic Instability: CYP3A4-mediated oxidation reduces plasma levels (t₁/₂ = 1.2 hours in rodents).
- Blood-Brain Barrier (BBB) Penetration: LogBB = -0.5 suggests limited CNS uptake .
Solutions: Prodrug strategies (e.g., esterification) improve bioavailability by 40% .
Degradation Pathways
Q: What are the primary degradation products under accelerated stability testing? A: LC-MS identifies:
- Hydrolysis Product: 3-(aminomethyl)-2,2-dimethyl-1,4-dioxane (m/z 160.0974).
- Oxidation Product: N-oxide derivative (m/z 194.1152) .
Forced degradation (40°C/75% RH) shows 15% decomposition over 14 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
